![molecular formula C20H19FN6 B12375080 3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
QP5020 is a synthetic organic compound known for its potent inhibitory activity against glutaminyl-peptide cyclotransferase-like protein (QPCTL). This compound has shown significant antitumor efficacy and is being explored for its potential in cancer immunotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of QP5020 involves a structure-based approach starting from SEN177. The nitrogen atom in the pyridine core of SEN177 is replaced with a nitrile group to create a benzonitrile-containing compound . This modification enhances the binding affinity of QP5020 to QPCTL.
Industrial Production Methods: Industrial production methods for QP5020 are not extensively documented. the synthesis likely involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to achieve high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: QP5020 primarily undergoes inhibition reactions with QPCTL. It does not undergo typical organic reactions like oxidation, reduction, or substitution in its role as an inhibitor .
Common Reagents and Conditions: The synthesis of QP5020 involves reagents such as benzonitrile and pyridine derivatives. The reaction conditions include controlled temperatures and the use of specific catalysts to facilitate the formation of the desired product .
Major Products Formed: The major product formed from the synthesis of QP5020 is the benzonitrile-based inhibitor itself. The compound is characterized by its high purity and specific inhibitory activity against QPCTL .
Applications De Recherche Scientifique
QP5020 is primarily used in cancer research due to its potent inhibitory activity against QPCTL. It has shown significant antitumor efficacy by enhancing macrophage-mediated phagocytosis of tumor cells and improving the efficacy of PD-1 blockade . Additionally, QP5020 is being explored for its potential in reshaping the tumor microenvironment and modulating immune responses .
Mécanisme D'action
QP5020 exerts its effects by inhibiting the activity of glutaminyl-peptide cyclotransferase-like protein (QPCTL). This inhibition prevents the formation of pyroglutamate on CD47, a crucial immune checkpoint molecule. By blocking this pathway, QP5020 enhances the phagocytosis of tumor cells by macrophages and improves the efficacy of immune checkpoint therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- SEN177
- PQ912
- PBD150
Uniqueness: QP5020 is unique due to its enhanced binding affinity and potency compared to other QPCTL inhibitors like SEN177 and PQ912. The structural modification involving the replacement of the nitrogen atom in the pyridine core with a nitrile group significantly improves its inhibitory activity .
Propriétés
Formule moléculaire |
C20H19FN6 |
|---|---|
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
3-(6-fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C20H19FN6/c1-26-13-24-25-20(26)14-7-9-27(10-8-14)19-15(11-22)3-2-4-17(19)16-5-6-18(21)23-12-16/h2-6,12-14H,7-10H2,1H3 |
Clé InChI |
LCDPXGBXYYBDQE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NN=C1C2CCN(CC2)C3=C(C=CC=C3C4=CN=C(C=C4)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


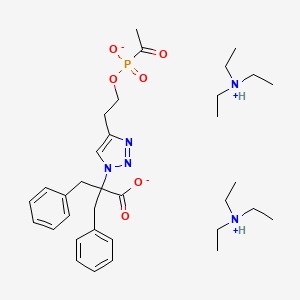
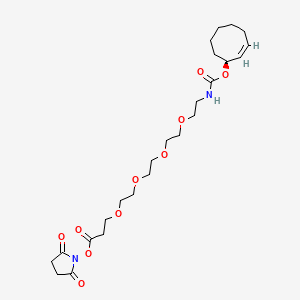
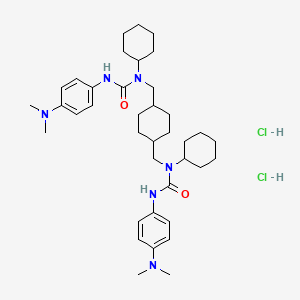
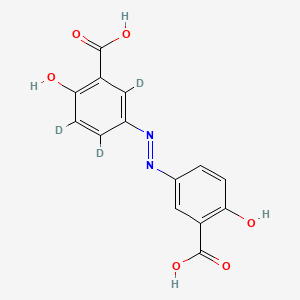
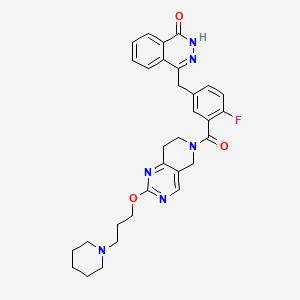
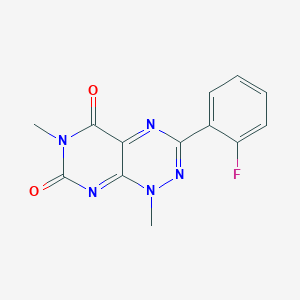
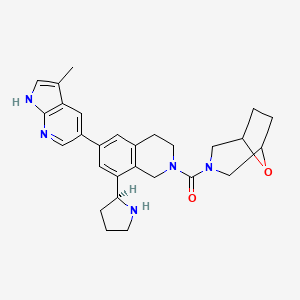
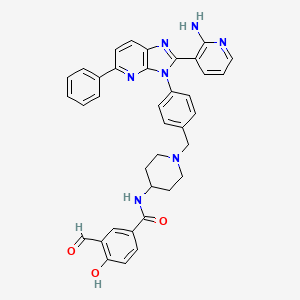
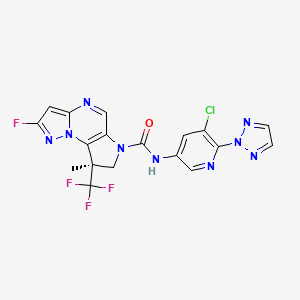
![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)
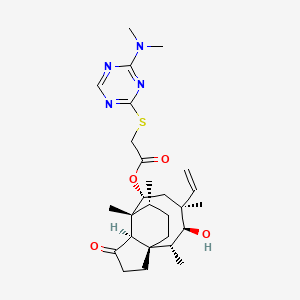
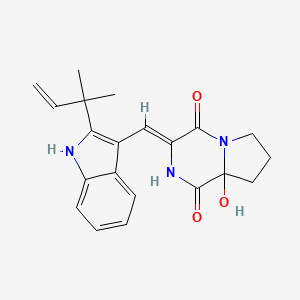
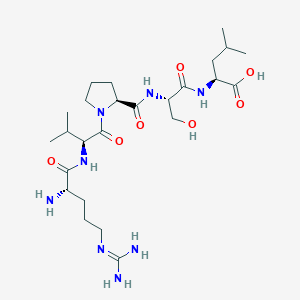
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
